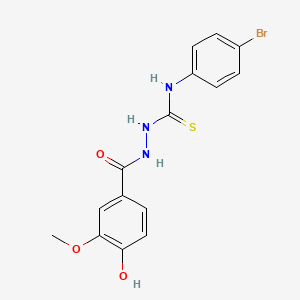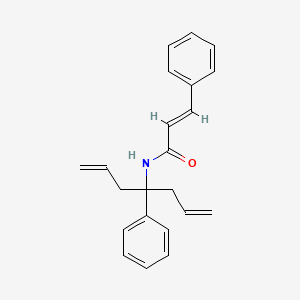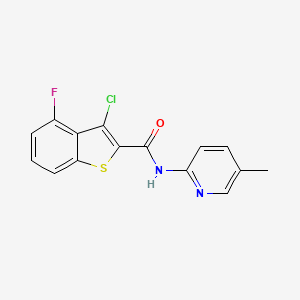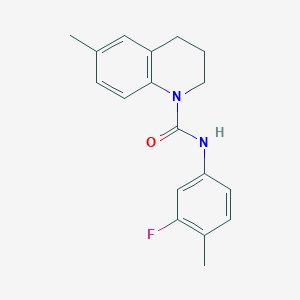![molecular formula C19H15ClN2O2 B4592185 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4592185.png)
1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline
説明
1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C19H15ClN2O2 and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0822054 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PET Ligand Development
New carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, including those structurally related to 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline, have been synthesized as potential positron emission tomography (PET) AMPA receptor ligands. These compounds aim to image brain diseases, providing insights into neurological conditions through advanced imaging techniques (Gao, Kong, Clearfield, & Zheng, 2006).
Novel Synthesis Methods
Research has led to the development of novel synthesis methods for creating derivatives of this compound. For example, the microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with heterocyclic amines, catalyzed by palladium, presents a facile approach to producing new 1,3-disubstituted isoquinolines, showcasing the compound's versatility in chemical synthesis (Prabakaran, Manivel, & Khan, 2010).
Antimicrobial Activity
The synthesis and evaluation of derivatives of this compound have also demonstrated potential antimicrobial activity. These compounds, including novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles, have been tested against various pathogenic strains of bacteria and fungi, indicating their potential as antimicrobial agents (Zaki, Kamal El‐dean, Radwan, & Sayed, 2019).
Anti-inflammatory and Analgesic Agents
Research into quinolinone derivatives, including those structurally related to the compound of interest, has led to the discovery of potential anti-inflammatory and analgesic agents. The synthesized derivatives have undergone screening for anti-inflammatory and analgesic activity, contributing to the development of new therapeutic options (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
特性
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-9-7-14(8-10-15)18-12-16(21-24-18)19(23)22-11-3-5-13-4-1-2-6-17(13)22/h1-2,4,6-10,12H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQWAKTKYBHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4592105.png)
![3-(4-methoxy-3-{[(4-methylphenyl)thio]methyl}phenyl)-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4592125.png)

![2-{[5-cyclopropyl-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4592140.png)
![3-[(2-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4592152.png)
![(1E)-1-[(1-BENZYL-4,6-DIMETHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE](/img/structure/B4592154.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4592164.png)


![N-(5-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4592195.png)
![methyl 2-({[(3-hydroxyphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4592199.png)

![1-Methyl-5-[(4-propan-2-ylphenyl)carbamoyl]pyrazole-4-carboxylic acid](/img/structure/B4592218.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4592225.png)
